molecular formula C7H9BrN2O2S B8619041 N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide CAS No. 1454300-92-5

N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide

Cat. No. B8619041
M. Wt: 265.13 g/mol
InChI Key: FYFPGGNTFXLWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1454300-92-5

Product Name

N-(5-Bromo-6-methyl-2-pyridinyl)methanesulfonamide

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-5-6(8)3-4-7(9-5)10-13(2,11)12/h3-4H,1-2H3,(H,9,10)

InChI Key

FYFPGGNTFXLWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NS(=O)(=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-6-methylpyridin-2-amine (0.3 g, 1.604 mmol) and N-ethyl-N-isopropylpropan-2-amine (0.559 mL, 3.21 mmol) in DCM (10 mL) was added methanesulfonyl chloride (0.137 mL, 1.764 mmol) at 0° C. The reaction mixture was stirred at room temperature for 48 hours and was subsequently concentrated in vacuo to give the title compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.559 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.137 mL
Type
reactant
Reaction Step Two

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